![molecular formula C22H26N4O5 B2508931 N1-(4-carbamoylphenyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide CAS No. 920233-51-8](/img/structure/B2508931.png)
N1-(4-carbamoylphenyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide
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Description
N1-(4-carbamoylphenyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide, also known as CMOMOE, is a synthetic compound that has gained attention in the field of scientific research due to its potential use as a tool for studying the function of proteins.
Scientific Research Applications
Drug Design and Delivery: Boron-Carriers for Neutron Capture Therapy
Boronic acids and their esters, including our compound, have garnered attention as potential drug carriers. Specifically, they serve as boron carriers suitable for neutron capture therapy (NCT). NCT is a cancer treatment that exploits the high neutron-capturing ability of boron isotopes. When boron-containing compounds accumulate selectively in tumor cells, neutron irradiation leads to nuclear reactions, releasing high-energy particles that selectively destroy cancer cells. However, the stability of these compounds in water is marginal, and hydrolysis can occur. Researchers must carefully consider this instability when designing boron-based drug delivery systems .
Hydromethylation via Protodeboronation
Our compound can undergo catalytic protodeboronation . This radical-based process allows for the removal of the boron group from alkyl boronic esters. When combined with a Matteson–CH2– homologation , this protocol enables the formal anti-Markovnikov alkene hydromethylation. This transformation is valuable but relatively unexplored .
Suzuki–Miyaura Cross-Coupling Reactions
The Suzuki–Miyaura (SM) cross-coupling reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming method. Our compound, as a boronic ester, can participate in SM reactions. These reactions allow the synthesis of complex organic molecules by coupling aryl or vinyl boronic acids with aryl or vinyl halides. The mild reaction conditions and functional group tolerance make SM coupling highly versatile in organic synthesis .
properties
IUPAC Name |
N'-(4-carbamoylphenyl)-N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O5/c1-30-18-8-4-15(5-9-18)19(26-10-12-31-13-11-26)14-24-21(28)22(29)25-17-6-2-16(3-7-17)20(23)27/h2-9,19H,10-14H2,1H3,(H2,23,27)(H,24,28)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KALRBZFHDKBZQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)C(=O)N)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-carbamoylphenyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide |
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